molecular formula C17H23N5OS B5205907 N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide

N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide

Cat. No. B5205907
M. Wt: 345.5 g/mol
InChI Key: OUSZSVQWTQFZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide, also known as EHT 1864, is a small molecule inhibitor that has been developed for scientific research applications. It has been shown to have potential therapeutic effects in cancer and other diseases by inhibiting the activity of Rho GTPases, which are involved in cell signaling and cytoskeletal dynamics.

Mechanism of Action

N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 works by specifically inhibiting the activity of Rho GTPases, which are involved in regulating cellular processes such as actin cytoskeleton dynamics, cell adhesion, and migration. By inhibiting Rho GTPase activity, N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 can disrupt these processes and potentially inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 can have a variety of biochemical and physiological effects, depending on the specific cell type and context. These effects may include changes in cell morphology, decreased cell migration and invasion, and altered gene expression patterns.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 is that it is a specific inhibitor of Rho GTPases, which allows for targeted manipulation of these proteins in cellular processes. However, one limitation is that it may have off-target effects on other proteins or pathways, which can complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research involving N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 and Rho GTPases. Some of these include:
- Investigating the potential therapeutic effects of Rho GTPase inhibition in specific types of cancer or other diseases
- Developing more specific inhibitors of Rho GTPases to minimize off-target effects
- Studying the role of Rho GTPases in other cellular processes beyond migration and invasion
- Investigating the potential for combination therapies involving Rho GTPase inhibitors and other drugs or treatments.

Synthesis Methods

N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact process is beyond the scope of this paper, but it has been described in detail in scientific literature.

Scientific Research Applications

N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide 1864 has been widely used in scientific research to study the role of Rho GTPases in cellular processes such as migration, invasion, and proliferation. It has also been used to investigate the potential therapeutic effects of Rho GTPase inhibition in various diseases, including cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-thiomorpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-3-21(13-16-18-6-7-20(16)2)17(23)14-4-5-15(19-12-14)22-8-10-24-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSZSVQWTQFZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide

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